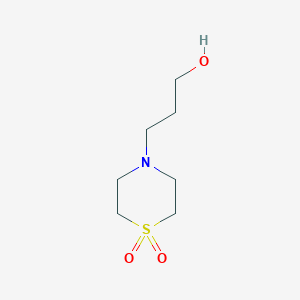

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c9-5-1-2-8-3-6-12(10,11)7-4-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJSFWFPXNWBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465751 | |

| Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205194-33-8 | |

| Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide, a heterocyclic compound of interest in medicinal chemistry and synthetic applications. This document consolidates the available physicochemical data, discusses its synthetic context, and explores its potential applications based on the well-established bioactivity of the broader thiomorpholine scaffold. While specific biological data for this particular derivative is not extensively available in current literature, this guide aims to equip researchers with the foundational knowledge required for its handling, characterization, and exploration in drug discovery and development endeavors.

Introduction: The Thiomorpholine Scaffold and Its Significance

The thiomorpholine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a multitude of biologically active compounds.[1][2][3] Its sulfur and nitrogen heteroatoms provide unique physicochemical properties, including the potential for hydrogen bonding and metabolic stability. The oxidation state of the sulfur atom, in this case, a sulfone (1,1-dioxide), further modulates the electronic and steric properties of the molecule, often enhancing its polarity and potential for specific biological interactions.

Thiomorpholine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:

-

Antibacterial [3]

-

Anti-inflammatory [3]

-

Anticancer [3]

-

Dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes[2][3]

Given this broad spectrum of activity, novel derivatives of the thiomorpholine scaffold, such as this compound, are of significant interest to researchers as building blocks for new therapeutic agents.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 205194-33-8 | [4][5][6] |

| Molecular Formula | C₇H₁₅NO₃S | [4][5] |

| Molecular Weight | 193.26 g/mol | [4][5] |

| Appearance | White to light yellow to light orange powder/crystal | [4] |

| Melting Point | 70.0 - 74.0 °C | [4][6][7] |

| Purity (by GC) | >98.0% | [4] |

| Solubility | Soluble in Methanol | [4] |

| Storage Conditions | Room temperature, recommended in a cool, dark place (<15°C). Store under inert gas. | [4] |

| Sensitivity | Air sensitive | [4] |

Synthesis and Characterization

General Synthetic Strategies for Thiomorpholine Derivatives

A plausible synthetic route to 4-(3-Hydroxypropyl)thiomorpholine could involve the N-alkylation of thiomorpholine with a 3-carbon electrophile containing a protected hydroxyl group, followed by deprotection and subsequent oxidation of the sulfur atom to the sulfone.

Diagram: General Synthetic Workflow for N-Substituted Thiomorpholine Dioxides

Caption: A generalized synthetic workflow for N-substituted thiomorpholine dioxides.

Characterization Techniques

The structural confirmation and purity assessment of this compound would typically involve a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the presence of the propyl chain and the thiomorpholine ring. Supplier data confirms that the NMR spectrum is consistent with the structure.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass.

-

Gas Chromatography (GC): As indicated by supplier data, GC is used to determine the purity of the compound.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the hydroxyl group and the strong, characteristic absorptions of the S=O bonds in the sulfone group.

Experimental Protocol: A Generic Approach to Characterization

Objective: To confirm the identity and purity of a supplied sample of this compound.

Materials:

-

Sample of this compound

-

Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

-

Solvents for GC and MS analysis (e.g., Methanol, Acetonitrile)

-

NMR spectrometer, GC-MS system, FTIR spectrometer

Procedure:

-

Sample Preparation:

-

For NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent.

-

For GC-MS: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol.

-

For FTIR: Prepare a KBr pellet or acquire the spectrum using an ATR accessory.

-

-

NMR Analysis:

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR signals: Resonances corresponding to the protons on the thiomorpholine ring, the N-CH₂, the central CH₂ of the propyl chain, the CH₂-OH, and the OH proton.

-

Expected ¹³C NMR signals: Resonances for the carbon atoms of the thiomorpholine ring and the propyl side chain.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

The GC will provide a retention time and an assessment of purity based on the peak area.

-

The MS will provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of the compound, and a characteristic fragmentation pattern.

-

-

FTIR Analysis:

-

Acquire the IR spectrum.

-

Look for characteristic absorption bands: a broad peak around 3400 cm⁻¹ (O-H stretch), C-H stretching peaks around 2850-3000 cm⁻¹, and strong S=O stretching bands for the sulfone group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is lacking, its structure suggests it is primarily intended as a synthetic building block or intermediate .[1] The presence of a primary hydroxyl group provides a reactive handle for further chemical modifications. This allows for its incorporation into larger, more complex molecules through reactions such as:

-

Esterification

-

Etherification

-

Conversion to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution

Diagram: Role as a Synthetic Intermediate

Caption: Role of the compound as an intermediate in drug candidate synthesis.

The thiomorpholine 1,1-dioxide moiety can be used to impart desirable properties to a drug candidate, such as:

-

Improved Pharmacokinetics: The polar sulfone group can increase water solubility and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[8]

-

Modulation of Biological Activity: The rigid, chair-like conformation of the thiomorpholine ring can orient substituents in a specific spatial arrangement, which can be critical for binding to a biological target.

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation.

Safety and Handling

While a detailed toxicological profile for this compound is not available, general precautions for handling laboratory chemicals should be observed. The compound is listed as air-sensitive , and therefore, should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion and Future Directions

This compound is a well-characterized chemical entity with defined physicochemical properties. Its primary utility for researchers in drug development lies in its role as a synthetic intermediate. The presence of a reactive hydroxyl group and the stable, polar thiomorpholine 1,1-dioxide scaffold make it an attractive building block for the synthesis of novel compounds with potential therapeutic applications.

Future research efforts should focus on the biological evaluation of this compound and its derivatives to explore potential standalone therapeutic activity or to validate its utility in modifying the properties of known pharmacophores. The broad bioactivity of the thiomorpholine scaffold suggests that derivatives of this compound could be promising candidates for a variety of disease targets.

References

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 247-269. ([Link])

-

Cebeci, Y. U., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. ([Link])

-

Karakas, D., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2021(4), M1291. ([Link])

-

Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. ([Link])

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. ([Link])

-

ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various... ([Link])

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. ([Link])

-

Al-Haideri, R. A., Al-Masoudi, W. A., & Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(1). ([Link])

-

Li, H., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 24(18), 3369. ([Link])

-

Molbase. (n.d.). This compound price. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. This compound | 205194-33-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 205194-33-8 [chemicalbook.com]

- 6. This compound CAS#: 205194-33-8 [m.chemicalbook.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide structure and properties.

An In-Depth Technical Guide to 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide: Structure, Properties, and Synthetic Utility

Abstract: The thiomorpholine 1,1-dioxide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties and versatile biological activities.[1] This guide provides a comprehensive technical overview of a key derivative, this compound. We will dissect its molecular structure, detail its physicochemical properties, propose a robust and logical synthetic pathway with a detailed experimental protocol, and explore its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Molecular Profile and Physicochemical Characteristics

This compound, identified by CAS number 205194-33-8, is a bifunctional organic compound featuring a saturated heterocyclic sulfone and a primary alcohol.[2] The core structure consists of a six-membered thiomorpholine ring where the sulfur atom is fully oxidized to a sulfone (S,S-dioxide). A three-carbon chain terminating in a hydroxyl group is attached to the ring's nitrogen atom.

The sulfone group is a critical feature, acting as a potent hydrogen bond acceptor while being metabolically stable. Its polarity significantly influences the molecule's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The terminal hydroxyl group on the N-propyl substituent offers a site for hydrogen bonding interactions with biological targets or serves as a reactive handle for subsequent chemical modifications, such as esterification or etherification, to generate compound libraries or prodrugs.

Caption: 2D Structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 205194-33-8 | [2] |

| Molecular Formula | C₇H₁₅NO₃S | [2] |

| Molecular Weight | 193.26 g/mol | [2] |

| Synonyms | 3-(1,1-Dioxothiomorpholino)-1-propanol | |

| Appearance | White to light yellow/orange solid powder or crystal | [2] |

| Melting Point | 70-74 °C | |

| Purity | ≥98.0% (GC) | [2] |

| Solubility | Soluble in Methanol | |

| Storage Conditions | Air sensitive; store at room temperature (<15°C recommended) under an inert gas in a cool, dark place. | [2] |

Synthesis Strategy and Experimental Protocol

While specific peer-reviewed syntheses for this exact molecule are not detailed in readily available literature, a logical and robust two-step synthetic pathway can be devised from commercially available starting materials. The strategy involves the N-alkylation of the parent heterocycle, thiomorpholine, followed by the oxidation of the sulfide to the target sulfone. This approach is standard in heterocyclic chemistry and provides a reliable method for accessing N-substituted thiomorpholine 1,1-dioxides.

Proposed Synthetic Pathway

The synthesis is best approached in two distinct steps:

-

Step 1: N-Alkylation. Reaction of thiomorpholine with 3-chloro-1-propanol in the presence of a non-nucleophilic base to form the intermediate, 4-(3-hydroxypropyl)thiomorpholine.

-

Step 2: Oxidation. Selective oxidation of the sulfur atom in the intermediate using a suitable oxidizing agent, such as hydrogen peroxide, to yield the final product, this compound.

Caption: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Trustworthiness Note: This protocol includes checkpoints for reaction monitoring (e.g., TLC, LC-MS), which are crucial for self-validation. These analyses confirm the consumption of starting material and the formation of the desired product at each stage, ensuring the chemist can make informed decisions about reaction time, workup, and purification.

Step 1: Synthesis of 4-(3-hydroxypropyl)thiomorpholine

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiomorpholine (1.0 eq.), acetonitrile (5 mL per mmol of thiomorpholine), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Reagent Addition: Add 3-chloro-1-propanol (1.1 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

-

Causality: Acetonitrile is a suitable polar aprotic solvent, and K₂CO₃ is a cost-effective base to neutralize the HCl generated during the Sₙ2 reaction. Refluxing provides the necessary activation energy for the alkylation.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the thiomorpholine starting material is consumed.

-

Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude material can be purified by column chromatography on silica gel or used directly in the next step if deemed sufficiently pure by analysis.

Step 2: Synthesis of this compound

-

Setup: Dissolve the crude or purified 4-(3-hydroxypropyl)thiomorpholine (1.0 eq.) from Step 1 in methanol (5 mL per mmol) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath.

-

Reagent Addition: Add hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.5 eq.) dropwise to the stirring solution, ensuring the internal temperature does not exceed 20°C.

-

Causality: Hydrogen peroxide is a common and effective oxidant for converting sulfides to sulfones. The reaction is exothermic, necessitating controlled addition at low temperature to prevent runaway reactions. Methanol is a suitable solvent that is miscible with both the organic substrate and the aqueous oxidant.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the sulfide intermediate and the appearance of the sulfone product.

-

Workup: Quench the reaction by carefully adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained. Concentrate the mixture under reduced pressure to remove the methanol.

-

Purification: Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Applications in Medicinal Chemistry and Drug Discovery

The thiomorpholine 1,1-dioxide scaffold is a bioisostere of the widely used morpholine ring, but with distinct properties that medicinal chemists can exploit. The sulfone group is more polar and a stronger hydrogen bond acceptor than the ether oxygen in morpholine, which can lead to improved solubility and different binding interactions.

Key Roles and Potential Applications:

-

Scaffold for Bioactive Agents: The parent scaffold is integral to numerous compounds with demonstrated biological activity, including antitubercular, antimalarial, hypolipidemic, and antioxidant properties.[1] For instance, the antibiotic Sutezolid, a thiomorpholine analogue of Linezolid, highlights the scaffold's importance in developing next-generation therapeutics.[1]

-

Intermediate for Library Synthesis: this compound is an ideal building block. The terminal hydroxyl group serves as a versatile synthetic handle for diversification. It can be used in esterification, etherification, or click chemistry reactions to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

-

Pharmacophore Element: The hydroxypropyl chain can directly participate in binding to a biological target. The hydroxyl group can act as a hydrogen bond donor or acceptor, anchoring the molecule in a protein's active site. This is particularly relevant in the design of kinase inhibitors and other enzyme-targeted therapies.

-

Improving ADME Properties: The introduction of the polar sulfone and hydroxyl groups is a common strategy to enhance aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for optimizing a drug candidate's pharmacokinetic profile.

Caption: Key structural elements influencing the compound's utility.

Safety and Handling

Comprehensive toxicological data for this compound is not publicly available. Therefore, safety precautions should be based on the data for the parent compound, thiomorpholine 1,1-dioxide, and general principles of laboratory safety.

-

Hazards: The parent compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is prudent to assume this derivative carries similar risks.

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid breathing dust and prevent contact with skin and eyes.[4][5]

-

Storage: The compound is listed as air-sensitive.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place to maintain product quality.[5][6]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

Chemical Synthesis. Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. [Link]

-

Steiner, A., et al. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12324096, Thiomorpholine 1,1-dioxide hydrochloride. [Link]

-

National Center for Biotechnology Information. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

Sources

An In-Depth Technical Guide to 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide: A Key Pharmaceutical Intermediate

CAS Number: 205194-33-8 Molecular Formula: C₇H₁₅NO₃S Synonyms: 3-(1,1-Dioxothiomorpholino)-1-propanol, 3-(1,1-Dioxo-thiomorpholin-4-yl)-propan-1-ol

Introduction: The Strategic Importance of the Thiomorpholine 1,1-Dioxide Scaffold

In the landscape of modern medicinal chemistry, the thiomorpholine 1,1-dioxide moiety has emerged as a privileged scaffold. Its rigid, chair-like conformation, combined with the hydrogen bond accepting capability of the sulfone group, makes it an attractive isostere for other saturated heterocycles like morpholine and piperazine. The sulfone group is not merely a passive structural element; its polarity and metabolic stability significantly influence the pharmacokinetic properties of a drug candidate, often enhancing solubility and metabolic resistance compared to the corresponding sulfide.

This guide focuses on a specific, functionalized derivative, 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide . The presence of a primary hydroxyl group on the N-alkyl substituent transforms this molecule from a simple heterocyclic core into a versatile and highly valuable building block for drug discovery and development. The hydroxyl group serves as a crucial handle for further chemical elaboration, allowing for the introduction of diverse functionalities through etherification, esterification, or oxidation, thereby enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its role as a key pharmaceutical intermediate, and analytical characterization methods for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] The incorporation of the sulfone and hydroxyl groups renders the molecule polar, conferring solubility in solvents like methanol.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 205194-33-8 | TCI Chemicals[1] |

| Molecular Formula | C₇H₁₅NO₃S | TCI Chemicals[1] |

| Molecular Weight | 193.26 g/mol | TCI Chemicals[1] |

| Appearance | White to Light yellow powder/crystal | TCI Chemicals[1] |

| Melting Point | 70.0 - 74.0 °C | TCI Chemicals[1] |

| Purity | >98.0% (by GC) | TCI Chemicals[1] |

| Solubility | Soluble in Methanol | TCI Chemicals[1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is logically achieved through a two-step process starting from thiomorpholine, or a one-step N-alkylation of the pre-formed thiomorpholine 1,1-dioxide. The latter is often preferred to avoid oxidation of potentially sensitive functionalities on the alkylating agent.

Core Experimental Protocol: N-Alkylation of Thiomorpholine 1,1-Dioxide

This protocol describes the nucleophilic substitution reaction between thiomorpholine 1,1-dioxide and a suitable 3-carbon electrophile, such as 3-chloro-1-propanol or 3-bromo-1-propanol.

Causality: The secondary amine nitrogen of thiomorpholine 1,1-dioxide acts as a nucleophile, attacking the electrophilic carbon of the halopropanol. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of a polar aprotic solvent like acetonitrile or DMF is crucial as it effectively solvates the ions involved without interfering with the nucleophilic attack.

Step-by-Step Methodology:

-

Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add thiomorpholine 1,1-dioxide (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by the addition of a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 3-chloro-1-propanol (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the solid inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Versatile Linker and Scaffold

The primary utility of this compound in drug development is as a key pharmaceutical intermediate.[2] The thiomorpholine 1,1-dioxide core provides a desirable pharmacokinetic foundation, while the hydroxypropyl chain acts as a versatile linker. This linker allows for the covalent attachment of the scaffold to other pharmacophores or functional groups, enabling the construction of more complex and targeted molecules.

While specific, publicly disclosed drug candidates using this exact intermediate are not prevalent, its application can be inferred from its structural analogues and the known roles of the thiomorpholine scaffold. For example, the parent compound, thiomorpholine 1,1-dioxide, is a key intermediate in the synthesis of Filgotinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[3] Derivatives of thiomorpholine have shown a wide range of biological activities, including antibacterial and antimycobacterial properties.

The 3-hydroxypropyl side chain is particularly strategic for:

-

Ether Linkage Formation: The hydroxyl group can be deprotonated and reacted with an electrophile (e.g., an alkyl halide) to form an ether linkage, connecting the thiomorpholine dioxide moiety to another part of the target molecule.

-

Esterification: Reaction with a carboxylic acid or acyl chloride can form an ester, which can act as a prodrug moiety or as a stable covalent linker.

-

Click Chemistry: The hydroxyl group can be converted to other functional groups, such as an azide or alkyne, to participate in click chemistry reactions for efficient molecule assembly.

Caption: Role of the title compound as a versatile pharmaceutical intermediate.

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of this compound is paramount. A combination of analytical techniques provides a self-validating system to confirm the structure and purity of the synthesized material.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for structural confirmation. The spectrum will show characteristic signals for the propyl chain protons and the thiomorpholine ring protons. Key signals to expect include a triplet for the methylene group adjacent to the hydroxyl (-CH₂-OH), a triplet for the methylene group attached to the nitrogen (-N-CH₂-), and a multiplet for the central methylene group of the propyl chain. The protons on the thiomorpholine ring will appear as two distinct multiplets around 3.0-3.5 ppm.

-

¹³C NMR: This confirms the carbon skeleton. Distinct signals will be present for the three unique carbons of the propyl chain and the two unique carbons of the thiomorpholine 1,1-dioxide ring.

2. Gas Chromatography (GC):

-

Purity Assessment: As indicated by suppliers, GC is the standard method for determining the purity of the final product, which should typically exceed 98%.[1]

3. Mass Spectrometry (MS):

-

Molecular Weight Confirmation: Electrospray ionization (ESI) mass spectrometry will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 194.08, confirming the molecular weight of 193.26 g/mol .

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that leverages the favorable properties of the thiomorpholine 1,1-dioxide scaffold while providing a reactive handle for extensive molecular elaboration. Its synthesis is straightforward, and its applications in constructing complex, biologically active molecules are significant. For researchers in drug discovery, this intermediate represents a reliable and versatile tool for accessing novel chemical matter and accelerating the development of next-generation therapeutics.

References

-

PubChem. Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....

Sources

An In-depth Technical Guide to L-Carnitine (C7H15NO3): Properties, Functions, and Applications in Research

A Note on the Molecular Formula: This guide focuses on the well-characterized and biologically significant molecule L-Carnitine, with the molecular formula C7H15NO3. The user's initial query referenced C7H15NO3S. Extensive database searches did not yield a common, well-documented compound with this specific formula relevant to the specified audience. The presence of sulfur might suggest an interest in biological sulfonic acid buffers (Good's buffers); however, none match the provided formula. Given the close match of the carbon, hydrogen, nitrogen, and oxygen counts, and the relevance of L-Carnitine to researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of its properties and applications.

Introduction to L-Carnitine

L-Carnitine, chemically known as (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, is a quaternary ammonium compound that plays a critical role in cellular metabolism.[1][2] It is a naturally occurring amino acid derivative, found in nearly all organisms and animal tissues.[2] While it can be synthesized in the human body, primarily in the liver and kidneys from the amino acids lysine and methionine, it is also obtained from dietary sources, with red meat and dairy products being particularly rich in L-carnitine.[3][4] For its crucial role in energy metabolism, it is often considered a conditionally essential nutrient.[4]

This guide will provide a detailed examination of the physical and chemical properties of L-Carnitine, its biological functions, and its applications in research and drug development.

Physicochemical Properties of L-Carnitine

L-Carnitine is a white, crystalline, and highly hygroscopic powder at room temperature.[1][5] As a zwitterionic molecule, it exhibits high solubility in water.[2][5]

Table 1: Key Physicochemical Properties of L-Carnitine

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate | [1][6] |

| Molecular Formula | C7H15NO3 | [2][6][7] |

| Molecular Weight | 161.20 g/mol | [1][2] |

| CAS Number | 541-15-1 | [1][2][7] |

| Appearance | White crystalline powder | [1][2][5] |

| Melting Point | 197-212 °C (decomposes) | [1][7] |

| Solubility | Highly soluble in water (2500 mg/mL); soluble in hot alcohol; practically insoluble in acetone, ether, and benzene. | [1][5] |

| pKa | 3.8 | [1] |

| Optical Rotation | -29° to -32° | [1] |

Chemical Structure and Reactivity

L-Carnitine exists as two stereoisomers: L-carnitine and D-carnitine. The biologically active form is L-carnitine, while D-carnitine can be toxic as it may inhibit the activity of the L-isomer.[2] The molecule possesses a chiral center at the third carbon atom, which is hydroxylated.

The chemical stability of L-carnitine is noteworthy. It is stable in solutions with a pH range of 3 to 6 for over a year and can withstand temperatures above 200°C.[3][5] It is, however, hygroscopic and will absorb moisture from the air, potentially leading to deliquescence.[3][5]

Biological Role and Mechanism of Action

The primary and most well-understood function of L-carnitine is its essential role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[3][4]

The Carnitine Shuttle System

The transport of fatty acids into the mitochondria is facilitated by a series of enzymatic steps known as the carnitine shuttle.

Figure 1: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.

Workflow of the Carnitine Shuttle:

-

Activation: Long-chain fatty acids in the cytosol are first activated to their coenzyme A (CoA) esters, forming fatty acyl-CoA.

-

Conversion: Carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from CoA to L-carnitine, forming acylcarnitine.

-

Translocation: Acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CAT).

-

Re-esterification: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) transfers the acyl group from acylcarnitine back to CoA, reforming fatty acyl-CoA.

-

β-Oxidation: The regenerated fatty acyl-CoA is now available for β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.

Applications in Research and Drug Development

The integral role of L-carnitine in cellular energy metabolism has made it a subject of extensive research and a target for therapeutic interventions.

-

Metabolic Disorders: L-carnitine deficiency, either primary or secondary, leads to impaired fatty acid oxidation and can result in a variety of clinical symptoms.[4] Research in this area focuses on the genetic basis of these deficiencies and the efficacy of L-carnitine supplementation.

-

Cardiovascular Disease: The heart muscle has a high energy demand and relies heavily on fatty acid oxidation. Studies have investigated the potential benefits of L-carnitine in conditions such as myocardial ischemia and heart failure.

-

Neurodegenerative Diseases: L-carnitine and its acetylated form, acetyl-L-carnitine, are being explored for their neuroprotective effects, potentially through mechanisms involving mitochondrial function and antioxidant activity.

-

Drug Delivery: The carnitine shuttle system has been investigated as a potential mechanism for targeted drug delivery to specific tissues or organelles.

-

Nutraceuticals and Supplements: L-carnitine is a popular dietary supplement for athletes, aiming to enhance exercise performance and recovery. It is also used in formulations for weight management and as a nutritional supplement in infant formulas.[3][5]

Experimental Protocols

Quantification of L-Carnitine in Biological Samples

A common method for the quantification of L-carnitine is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect biological samples (e.g., plasma, tissue homogenate).

-

Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile or perchloric acid).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

-

Use a mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid) to separate L-carnitine from other sample components.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor for the specific mass-to-charge ratio (m/z) of L-carnitine and its fragments for quantification.

-

Figure 2: A generalized workflow for the quantification of L-Carnitine using HPLC-MS.

Safety and Handling

L-Carnitine is generally considered safe and non-toxic, with no significant adverse effects reported at typical dietary or supplemental intake levels.[3][5] It is stable under normal temperatures and pressures but is hygroscopic and should be stored in a dry environment.[3]

Conclusion

L-Carnitine is a vital molecule with a well-defined role in cellular energy metabolism. Its unique physicochemical properties and biological functions make it a compound of significant interest to researchers, scientists, and drug development professionals across various disciplines. A thorough understanding of its properties is essential for its effective application in both fundamental research and clinical settings.

References

-

Guidechem. L-carnitine 541-15-1 wiki.

-

PubChem. (-)-Carnitine | C7H15NO3 | CID 10917.

-

Supreme Pharmatech. L-Carnitine | C7H15NO3.

-

ChemicalBook. L-carnitine CAS#: 541-15-1.

-

Exposome-Explorer. Carnitine (Compound).

-

Cayman Chemical. L-Carnitine (CAS 541-15-1).

-

ChemicalBook. Different properties of L-carnitine.

Sources

- 1. (-)-Carnitine | C7H15NO3 | CID 10917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. supremepharmatech.com [supremepharmatech.com]

- 3. guidechem.com [guidechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Different properties of L-carnitine_Chemicalbook [chemicalbook.com]

- 6. Exposome-Explorer - Carnitine (Compound) [exposome-explorer.iarc.fr]

- 7. L-carnitine CAS#: 541-15-1 [m.chemicalbook.com]

The Thiomorpholine 1,1-Dioxide Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Mechanism of Action in Biological Systems

Abstract

The thiomorpholine 1,1-dioxide scaffold has emerged as a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that enhance drug-like characteristics such as metabolic stability and polarity.[1] This six-membered heterocyclic ring, featuring a sulfone group, serves as a versatile building block in the design of novel therapeutics.[2][3] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activities of thiomorpholine 1,1-dioxide derivatives, with a focus on their role as kinase inhibitors and inducers of apoptosis. We will delve into the causality behind experimental designs aimed at elucidating these mechanisms and provide detailed protocols for their investigation, offering a technical resource for researchers, scientists, and drug development professionals.

The Thiomorpholine 1,1-Dioxide Scaffold: Physicochemical Properties and Synthetic Strategies

The thiomorpholine 1,1-dioxide moiety is a saturated six-membered ring containing both nitrogen and sulfur atoms, with the sulfur atom oxidized to a sulfone.[2] This structural feature imparts a high degree of polarity and the ability to act as a hydrogen bond acceptor, which can facilitate strong interactions with biological targets.[6] The sulfone group is also metabolically robust, often introduced as a bioisosteric replacement for less stable functionalities to improve the pharmacokinetic profile of a drug candidate.

General Synthetic Workflow

A common and straightforward method for the synthesis of the thiomorpholine 1,1-dioxide core involves the oxidation of the parent thiomorpholine ring.[1] This transformation can be readily achieved using various oxidizing agents. Further functionalization, typically at the nitrogen atom, allows for the generation of diverse chemical libraries for biological screening.

Caption: General workflow for the synthesis of thiomorpholine 1,1-dioxide derivatives.

Representative Synthetic Protocol: Oxidation of Thiomorpholine

This protocol outlines a standard laboratory procedure for the preparation of the core thiomorpholine 1,1-dioxide scaffold.

Materials:

-

Thiomorpholine

-

Hydrogen peroxide (30% solution)

-

Methanol

-

Stir plate and stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve thiomorpholine (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Attach a condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure thiomorpholine 1,1-dioxide.

Mechanism of Action in Oncology: A Two-Pronged Attack

Derivatives of thiomorpholine 1,1-dioxide have demonstrated significant promise as anticancer agents, primarily through the inhibition of critical cell signaling pathways and the induction of programmed cell death (apoptosis).[1]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[7] Its deregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[6] Several studies have implicated morpholine-containing compounds, and by extension their thiomorpholine 1,1-dioxide bioisosteres, as potent inhibitors of this pathway.[1]

The thiomorpholine 1,1-dioxide moiety can act as a pharmacophore that mimics the hinge-binding region of ATP, the natural substrate for kinases like PI3K and mTOR.[8] The sulfone oxygens can form critical hydrogen bonds within the ATP-binding pocket of these enzymes, leading to their inhibition.[8] This disruption of the PI3K/Akt/mTOR cascade halts downstream signaling, ultimately leading to a decrease in cancer cell proliferation and survival.[1]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine 1,1-dioxide derivatives.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Cancer cells often develop mechanisms to evade apoptosis, contributing to their uncontrolled growth. Thiomorpholine 1,1-dioxide derivatives have been shown to induce apoptosis in various cancer cell lines.[1] This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[1]

The induction of apoptosis by these compounds can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress and involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[9][10] Thiomorpholine 1,1-dioxide derivatives can modulate the expression of these proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jchemrev.com [jchemrev.com]

- 5. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Bcl-2 family members regulate anoxia-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Literature review on the applications of thiomorpholine dioxides.

An In-depth Technical Guide to the Applications of Thiomorpholine Dioxides in Modern Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful drug candidates. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets, often conferring favorable pharmacokinetic properties. The six-membered saturated heterocycles, morpholine and thiomorpholine, are quintessential examples of such scaffolds.[1][2] While thiomorpholine itself has found utility, its oxidized form, thiomorpholine 1,1-dioxide , has garnered significant attention as a versatile and powerful component in drug design.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, bioisosteric rationale, and diverse therapeutic applications of thiomorpholine 1,1-dioxides. We will explore the causality behind its selection in drug design, detail key synthetic protocols, and survey its role in developing next-generation therapeutics.

Core Chemistry and Synthetic Strategies

The utility of any scaffold is directly tied to the accessibility of its synthesis. Thiomorpholine 1,1-dioxide is typically prepared via a straightforward oxidation of the parent thiomorpholine ring.[3] However, the synthesis of the thiomorpholine core itself has been the subject of considerable research to improve efficiency, safety, and scalability.[4][5]

Fundamental Synthesis: Oxidation of Thiomorpholine

The conversion of the thioether in the thiomorpholine ring to a sulfone (dioxide) is a critical transformation that profoundly alters the molecule's physicochemical properties. The resulting sulfone group is a strong hydrogen bond acceptor, is metabolically robust, and can significantly impact the conformation and polarity of the molecule. The most common laboratory method involves direct oxidation.

Caption: General oxidation of thiomorpholine to its dioxide.

Key Experimental Protocol 1: Synthesis of Thiomorpholine 1,1-Dioxide

This protocol describes a standard laboratory procedure for the oxidation of thiomorpholine. The choice of an oxidizing agent like hydrogen peroxide is driven by its efficacy, cost-effectiveness, and relatively clean reaction profile.

Objective: To synthesize thiomorpholine 1,1-dioxide from thiomorpholine.

Reagents and Materials:

-

Thiomorpholine

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is critical to control the exothermicity of the oxidation reaction.

-

Addition of Oxidant: Add hydrogen peroxide (2.2-2.5 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic. This step neutralizes the acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield pure thiomorpholine 1,1-dioxide.[3]

The Role of Thiomorpholine Dioxide as a Bioisostere

Bioisosterism—the strategy of replacing a functional group in a lead compound with another group that retains similar biological activity while improving other properties—is a cornerstone of modern drug design.[6] The thiomorpholine 1,1-dioxide scaffold serves as an effective bioisostere for several other cyclic amines, most notably morpholine.

The replacement of the morpholine oxygen with a sulfone group (S,S-dioxide) maintains the six-membered ring structure and the ability to accept hydrogen bonds. However, the sulfone group is more polar and has a different steric profile than an ether oxygen, which can lead to:

-

Enhanced Potency: By forming stronger or novel hydrogen bonds with the target protein.

-

Improved Physicochemical Properties: Affecting solubility, lipophilicity, and metabolic stability.

-

Novel Intellectual Property: Creating new chemical entities with distinct structures.

A prime example is the evolution of oxazolidinone antibiotics. Linezolid, an FDA-approved antibiotic, contains a morpholine ring. Replacing this with a thiomorpholine 1,1-dioxide moiety was a key step in the development of Sutezolid, a drug candidate for treating multidrug-resistant tuberculosis.[4][7]

Caption: Bioisosteric relationship of scaffolds in oxazolidinones.

Therapeutic Applications: A Survey of Biological Activities

The thiomorpholine dioxide scaffold is a component of molecules demonstrating a wide array of pharmacological activities.[1][8] Its versatility makes it a valuable tool for medicinal chemists targeting various diseases.

| Therapeutic Area | Biological Target / Mechanism | Example Application | Citation(s) |

| Antibacterial | Inhibition of bacterial protein synthesis | Oxazolidinone antibiotics (Linezolid modifications) | [8] |

| Antitubercular | Inhibition of bacterial protein synthesis | Sutezolid (Phase 2 clinical trials) | [4][7] |

| Antidiabetic | Dipeptidyl peptidase IV (DPP-IV) inhibition | Small molecule inhibitors for Type 2 Diabetes | [1][8] |

| Hypolipidemic | Squalene synthase inhibition / Antioxidant | Reduction of cholesterol and triglycerides | [8] |

| Anti-inflammatory | Inhibition of iNOS, TLR4 signaling | Potential treatment for inflammatory diseases | [1][9] |

| Anticancer | Inhibition of PI3Kα / mTOR pathways | Investigational agents for oncology | [2] |

| Other Activities | Various | Retinal protection, antiprotozoal, antimalarial | [1] |

Case Study: Sutezolid and Antitubercular Activity

The development of Sutezolid highlights the strategic value of the thiomorpholine dioxide scaffold. Tuberculosis requires long treatment regimens, and drug resistance is a growing threat. Sutezolid, containing the thiomorpholine dioxide ring, shows improved therapeutic potential over its morpholine-containing predecessor, Linezolid.[4] This enhancement is attributed to the altered electronic and steric properties of the dioxide scaffold, leading to favorable interactions with the bacterial ribosome. The synthesis of the thiomorpholine core is the most significant cost driver for Sutezolid, which has spurred the development of novel, cost-effective synthetic routes.[4][7]

Advanced Synthesis: Continuous Flow for Thiomorpholine

Recognizing the high cost of thiomorpholine production, researchers have developed modern synthetic approaches like continuous flow chemistry. This method offers improved safety, scalability, and efficiency compared to traditional batch processing.[4][5][7]

Caption: Workflow for continuous synthesis of thiomorpholine.

Key Experimental Protocol 2: Continuous Flow Synthesis of Thiomorpholine

This protocol is a conceptual summary of the advanced methodology developed for scalable production, demonstrating the application of modern process chemistry.[4][7]

Objective: To synthesize thiomorpholine from low-cost starting materials using a telescoped continuous flow process.

Causality and Rationale:

-

Starting Materials: Cysteamine hydrochloride and vinyl chloride are inexpensive, high-volume chemicals, making the process economically viable.[7]

-

Flow Chemistry: Handles the hazardous gaseous vinyl chloride and the toxic half-mustard intermediate safely by keeping the reaction volume low at all times.

-

Photochemical Reaction: The thiol-ene reaction is initiated by UV light, offering high selectivity and yield without byproducts, a hallmark of "click chemistry".[7]

-

Telescoped Process: The intermediate from the first step is directly fed into the second step without isolation, saving time, and reducing waste.

-

Base Selection: A non-precipitating base like diisopropylethylamine (DIPEA) is chosen for the cyclization step to prevent clogging of the flow reactor, a critical consideration that makes it superior to other bases like triethylamine in this setup.[4]

Step-by-Step Workflow:

-

Stream 1 (Thiol): A highly concentrated (e.g., 4 M) solution of cysteamine hydrochloride in methanol is prepared and pumped into the system.

-

Stream 2 (Alkene): Gaseous vinyl chloride is precisely dosed into the methanol stream using a mass flow controller before entering the photoreactor.

-

Thiol-Ene Reaction: The combined stream passes through a UV-irradiated flow photoreactor. A residence time of several minutes is sufficient to drive the reaction to quantitative conversion, forming the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

-

Degassing: The stream enters a hold vessel that allows for the separation of any unreacted gas.

-

Cyclization: The liquid intermediate stream is mixed with a stream of a suitable base (e.g., DIPEA) and enters a heated coil reactor. At elevated temperatures (e.g., 100 °C), the base mediates rapid intramolecular cyclization to form thiomorpholine.

-

Collection & Purification: The output stream containing thiomorpholine is collected and can be purified by distillation to yield the final product.[4][5]

Conclusion and Future Outlook

The thiomorpholine 1,1-dioxide scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique combination of properties—a rigid backbone, strong hydrogen bond accepting capability, and metabolic stability—makes it an invaluable tool for modulating the biological activity and pharmacokinetic profiles of drug candidates. From advanced antibiotics to potential therapies for diabetes and cancer, its applications are both broad and impactful.

Future research will likely focus on two key areas: the development of even more efficient and sustainable synthetic routes to access the core and its derivatives, and the exploration of novel, decorated thiomorpholine dioxides to target new and challenging biological pathways. As our understanding of structure-activity relationships deepens, the strategic deployment of this versatile scaffold will undoubtedly continue to fuel the discovery of next-generation medicines.

References

-

Thakor, H. & Jain, M. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link][1][2][8]

-

(2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2455–2463. [Link][4][5][7]

-

(2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

-

Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2455-2463. [Link]

-

(2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(3), 231-281. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. jchemrev.com [jchemrev.com]

- 9. biosynth.com [biosynth.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to Thiomorpholine Derivatives as Targeted Drug Candidates

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the thiomorpholine scaffold as a privileged structure in modern medicinal chemistry. We will delve into the core chemical attributes of thiomorpholine that make it an attractive moiety for drug design and explore its application in the development of targeted therapeutics across multiple disease areas. This document moves beyond a simple literature review, offering a Senior Application Scientist's perspective on the strategic application of this versatile heterocycle, the rationale behind experimental design, and detailed protocols for target validation and compound evaluation.

The Thiomorpholine Scaffold: A Gateway to Enhanced Druggability

The thiomorpholine ring, a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, offers a unique combination of physicochemical properties that medicinal chemists can exploit to overcome common drug development hurdles. Replacing the oxygen atom of the more common morpholine scaffold with sulfur increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1] Furthermore, the sulfur atom provides a "soft spot" for metabolism, primarily through oxidation to the corresponding sulfoxide and sulfone, which can be strategically utilized to fine-tune the pharmacokinetic profile of a drug candidate.[1] These inherent characteristics have propelled the investigation of thiomorpholine derivatives across a wide spectrum of therapeutic targets.[2]

Therapeutic Area Focus: Oncology

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the development of small molecule inhibitors that target key nodes in these pathways has revolutionized cancer therapy. Thiomorpholine derivatives have emerged as potent modulators of critical oncogenic signaling cascades, most notably the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Progression

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[4]

Below is a diagram illustrating the core components of the PI3K/Akt/mTOR signaling pathway.

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Thiomorpholine Derivatives as PI3K/mTOR Inhibitors

The structural similarity of the morpholine and thiomorpholine moieties to the hinge-binding region of ATP has made them key pharmacophores in the design of kinase inhibitors.[5] In the context of the PI3K/mTOR pathway, thiomorpholine-containing compounds have demonstrated potent inhibitory activity, often with desirable isoform selectivity.

Rationale for Targeting PI3K/mTOR with Thiomorpholine Derivatives:

-

ATP-Competitive Inhibition: The thiomorpholine ring can form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of ATP and effectively blocking its binding.[5]

-

Improved Selectivity: Subtle modifications to the thiomorpholine scaffold and its substituents can exploit differences in the active sites of PI3K isoforms (α, β, γ, δ) and mTOR, leading to the development of selective inhibitors.[2] This is critical for minimizing off-target effects and improving the therapeutic index.

-

Enhanced Pharmacokinetics: As previously mentioned, the physicochemical properties of the thiomorpholine ring can contribute to improved drug-like properties, such as cell permeability and metabolic stability.[1]

Data Presentation: Inhibitory Activity of Representative Thiomorpholine and Morpholine Derivatives against PI3K Isoforms and mTOR

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) | Reference |

| ZSTK474 (morpholine) | 5.0 | - | - | 3.9 | - | [2] |

| Analog 6a (morpholine replacement) | 9.9 | - | - | - | - | [2] |

| Analog 6b (morpholine replacement) | 3.7 | - | 14.6 | - | - | [2] |

| PI-103 (morpholine) | 3 | - | - | - | 20 | [] |

| Omipalisib (R53) (morpholine) | 0.013 | - | - | - | 0.3 | [7] |

| Apitolisib (R54) (morpholine) | 5-27 | - | - | - | 17 | [7] |

| CC-223 (R44) (morpholine) | - | - | - | - | - | [7] |

| PKI-402 (thiomorpholine) | 2 | 7 | 16 | 14 | 3 | [8] |

Note: The table includes morpholine-containing compounds for comparative purposes, highlighting the therapeutic potential of this class of heterocycles.

Experimental Workflow: Evaluating PI3K/mTOR Pathway Inhibition

A robust and multi-faceted experimental approach is essential to validate the therapeutic potential of novel thiomorpholine derivatives targeting the PI3K/mTOR pathway. The following workflow outlines a logical progression from initial compound screening to cellular mechanism of action studies.

Caption: Experimental workflow for evaluating PI3K/mTOR inhibitors.

Detailed Experimental Protocols:

1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

-

Causality: This is a primary screen to directly assess the ability of a thiomorpholine derivative to inhibit the enzymatic activity of the target kinase (e.g., PI3Kα, mTOR) in a purified, cell-free system.

-

Protocol:

-

Prepare a serial dilution of the thiomorpholine test compound.

-

In a 96-well plate, add the kinase, its specific substrate (e.g., phosphatidylinositol for PI3K), and the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®).

-

Luminescence is inversely proportional to kinase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

-

2. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Causality: This secondary screen determines if the inhibition of the target kinase by the thiomorpholine derivative translates into a cytotoxic or cytostatic effect on cancer cells that are dependent on the PI3K/mTOR pathway.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the thiomorpholine test compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[9][10]

-

3. Western Blot Analysis of Pathway Phosphorylation

-

Principle: This technique allows for the detection of specific proteins and their phosphorylation status in cell lysates.

-

Causality: This assay provides direct evidence that the thiomorpholine derivative is inhibiting the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation levels of downstream targets like Akt and S6K.

-

Protocol:

-

Treat cancer cells with the thiomorpholine test compound for a short period (e.g., 1-2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated S6K (Thr389), and total S6K.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

-

A reduction in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

-

Therapeutic Area Focus: Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. One of the key pathological features of Alzheimer's disease is the decline in acetylcholine levels in the brain, a neurotransmitter crucial for learning and memory.[]

Acetylcholinesterase: A Key Target in Alzheimer's Disease

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[12] Inhibition of AChE increases the levels and duration of action of acetylcholine, thereby ameliorating the cognitive symptoms of Alzheimer's disease.[]

Rationale for Targeting AChE with Thiomorpholine Derivatives:

-

Structural Mimicry: The core structure of some thiomorpholine derivatives can fit into the active site of AChE, blocking the entry of acetylcholine.

-

Blood-Brain Barrier Penetration: The lipophilic nature of the thiomorpholine scaffold can facilitate crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.[1]

Data Presentation: Inhibitory Activity of Representative Morpholine Derivatives against Acetylcholinesterase

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| Galantamine (Reference) | - | - | [13] |

| Compound 11g (morpholine) | 1.94 | 28.37 | [13] |

| Compound 10a (thiomorpholine) | Moderate Inhibition | - | [14] |

| Compound 10b (thiomorpholine) | Moderate Inhibition | - | [14] |

Note: Data for thiomorpholine derivatives as potent AChE inhibitors is emerging. The table includes a highly potent morpholine derivative for context.

Experimental Workflow: Evaluating Acetylcholinesterase Inhibition

A focused experimental approach is required to identify and characterize novel thiomorpholine-based AChE inhibitors.

Caption: Experimental workflow for evaluating AChE inhibitors.

Detailed Experimental Protocol:

1. In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Causality: This is the primary assay to quantify the inhibitory potency of the thiomorpholine derivatives against AChE.

-

Protocol:

-

Prepare a solution of acetylthiocholine iodide (substrate), DTNB, and the thiomorpholine test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Add a solution of AChE to initiate the reaction.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition and determine the IC50 value of the test compound.[15]

-

Therapeutic Area Focus: Infectious Diseases

The rise of drug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Thiomorpholine derivatives have shown promise as potent antibacterial and antitubercular agents.

Key Bacterial Targets for Thiomorpholine Derivatives

1. DNA Gyrase: This essential bacterial enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to bacterial cell death. Some thiophene-containing compounds have been shown to target DNA gyrase through a unique allosteric mechanism.[4][11]

2. Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of InhA disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[16]

Rationale for Targeting Bacterial Enzymes with Thiomorpholine Derivatives:

-

Selective Toxicity: Targeting enzymes that are essential for bacterial survival but absent in humans provides a basis for selective toxicity.

-

Overcoming Resistance: Novel scaffolds like thiomorpholine may be effective against bacterial strains that have developed resistance to existing antibiotics.

Data Presentation: Antimycobacterial Activity of Thiomorpholine Derivatives

| Compound | Target | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv IC50 (µM) | Reference |

| 7f (thiomorpholine) | Not specified | 1.56 | - | [17] |

| 7p (thiomorpholine) | Not specified | 1.56 | - | [17] |

| 4f (isatin hydrazone) | DNA Gyrase (predicted) | - | 1.9 | [18] |

| 5f (thiomorpholine) | DNA Gyrase (predicted) | - | 1.9 (against RIF-R1 strain) | [18] |

Conclusion and Future Directions

The thiomorpholine scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents. Its unique physicochemical properties offer advantages in terms of potency, selectivity, and pharmacokinetic profiles. As demonstrated in this guide, thiomorpholine derivatives have shown significant promise as inhibitors of key therapeutic targets in oncology, neurodegenerative diseases, and infectious diseases.

Future research in this area should focus on:

-

Structure-Based Drug Design: Utilizing co-crystal structures of thiomorpholine derivatives bound to their targets to guide the rational design of more potent and selective inhibitors.

-

Exploration of New Targets: Expanding the investigation of thiomorpholine derivatives to other validated therapeutic targets.

-

In Vivo Efficacy and Safety Studies: Advancing the most promising lead compounds into preclinical and clinical development to assess their in vivo efficacy, safety, and pharmacokinetic properties.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of thiomorpholine derivatives and contribute to the development of next-generation medicines for a range of debilitating diseases.

References

-

Thakor, E. J. H. S. A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

-

Costakes, G., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 27(15), 4983. [Link]

-

Karunanidhi, S., et al. (2021). Novel thiomorpholine tethered isatin hydrazones as potential inhibitors of resistant Mycobacterium tuberculosis. Bioorganic Chemistry, 115, 105133. [Link]

-